

In-Depth Technical Guide: Diazido-methyltetrazine Tri-arm for Advanced Bioconjugation

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Compound of Interest

Compound Name: *Diazido-methyltetrazine tri-arm*

Cat. No.: B15605729

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Diazido-methyltetrazine tri-arm**, a multivalent linker critical in the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs). This document details the physicochemical properties, relevant experimental protocols, and the logical framework for its application in targeted drug delivery.

Core Compound Data

Diazido-methyltetrazine tri-arm is a key reagent for constructing complex biomolecular architectures. Its multivalent nature allows for the attachment of multiple azide-functionalized molecules to a methyltetrazine-activated biomolecule. The quantitative data for this linker are summarized below.

Property	Value	Reference
Molecular Weight	665.75 g/mol	[1] [2]
Molecular Formula	C ₂₉ H ₄₃ N ₁₅ O ₄	[1] [2]
CAS Number	2861998-18-5	[2] [3]
Common Application	Polyvalent ADC Linker	[1] [2] [4] [5] [6]

Experimental Protocols

The primary application of **Diazido-methyltetrazine tri-arm** is in the field of bioconjugation, specifically in the synthesis of ADCs. The following protocols are based on established methodologies for similar methyltetrazine-based conjugations.

Protocol 1: General Protein Labeling with a Methyltetrazine Moiety

This protocol outlines the fundamental step of introducing a methyltetrazine group onto a protein, typically an antibody, which can then react with an azide-containing molecule like **Diazido-methyltetrazine tri-arm**. This is achieved through the use of a methyltetrazine-NHS ester which reacts with primary amines (e.g., lysine residues) on the protein surface.

Materials:

- Protein (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS)
- Methyltetrazine-NHS Ester (e.g., Methyltetrazine-PEG4-NHS Ester)
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer (e.g., PBS, pH 7.2-8.0)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column or size-exclusion chromatography (SEC) system

Procedure:

- Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the Reaction Buffer.
- Methyltetrazine-NHS Ester Solution Preparation: Dissolve the Methyltetrazine-NHS ester in DMSO to a concentration of 10 mg/mL immediately before use.
- Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved Methyltetrazine-NHS ester to the protein solution.

- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
- Purification: Remove excess, unreacted labeling reagent and byproducts using a desalting column or SEC.
- Characterization: Determine the degree of labeling (DOL), which is the average number of methyltetrazine molecules per protein, using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Inverse-Electron-Demand Diels-Alder (iEDDA) "Click" Reaction

This protocol describes the highly efficient and specific "click" reaction between the methyltetrazine-functionalized biomolecule and an azide-containing molecule. In the context of this guide, the azide-containing molecule would be a payload conjugated to the **Diazido-methyltetrazine tri-arm**.

Materials:

- Methyltetrazine-functionalized biomolecule (from Protocol 1)
- Azide-functionalized molecule of interest
- Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

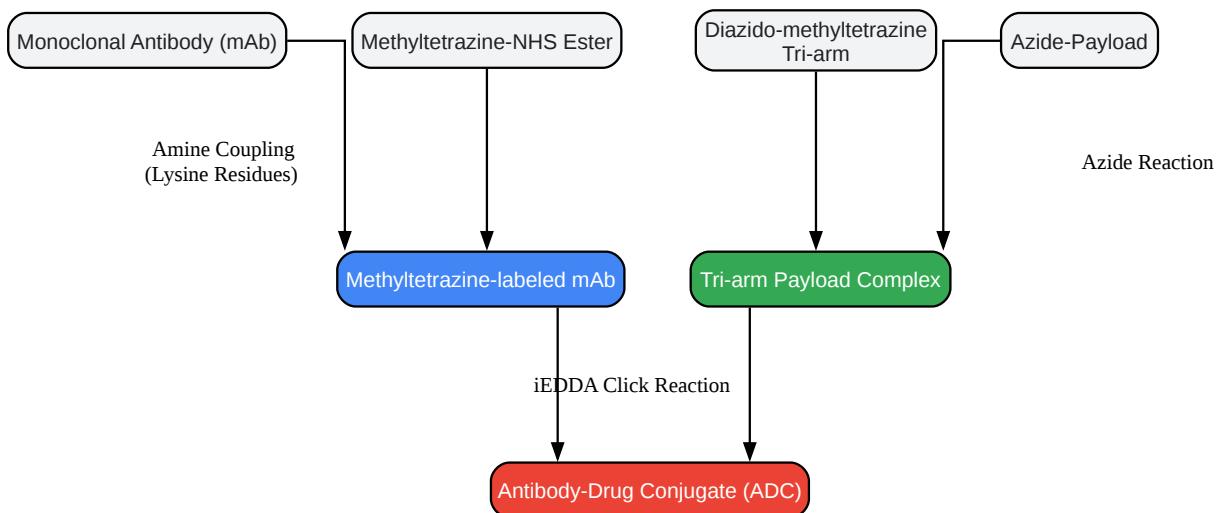
- Reagent Preparation: Ensure the methyltetrazine-functionalized biomolecule is in the Reaction Buffer at a known concentration. Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO) to prepare a stock solution.
- iEDDA Reaction: Add the azide-functionalized molecule to the solution of the methyltetrazine-functionalized biomolecule. A slight molar excess (e.g., 1.5 equivalents) of

the azide-molecule is often used.

- Incubation: Incubate the reaction at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color.
- Purification: Purify the final conjugate to remove any unreacted molecules using an appropriate method such as SEC or dialysis.

Visualized Workflows and Pathways

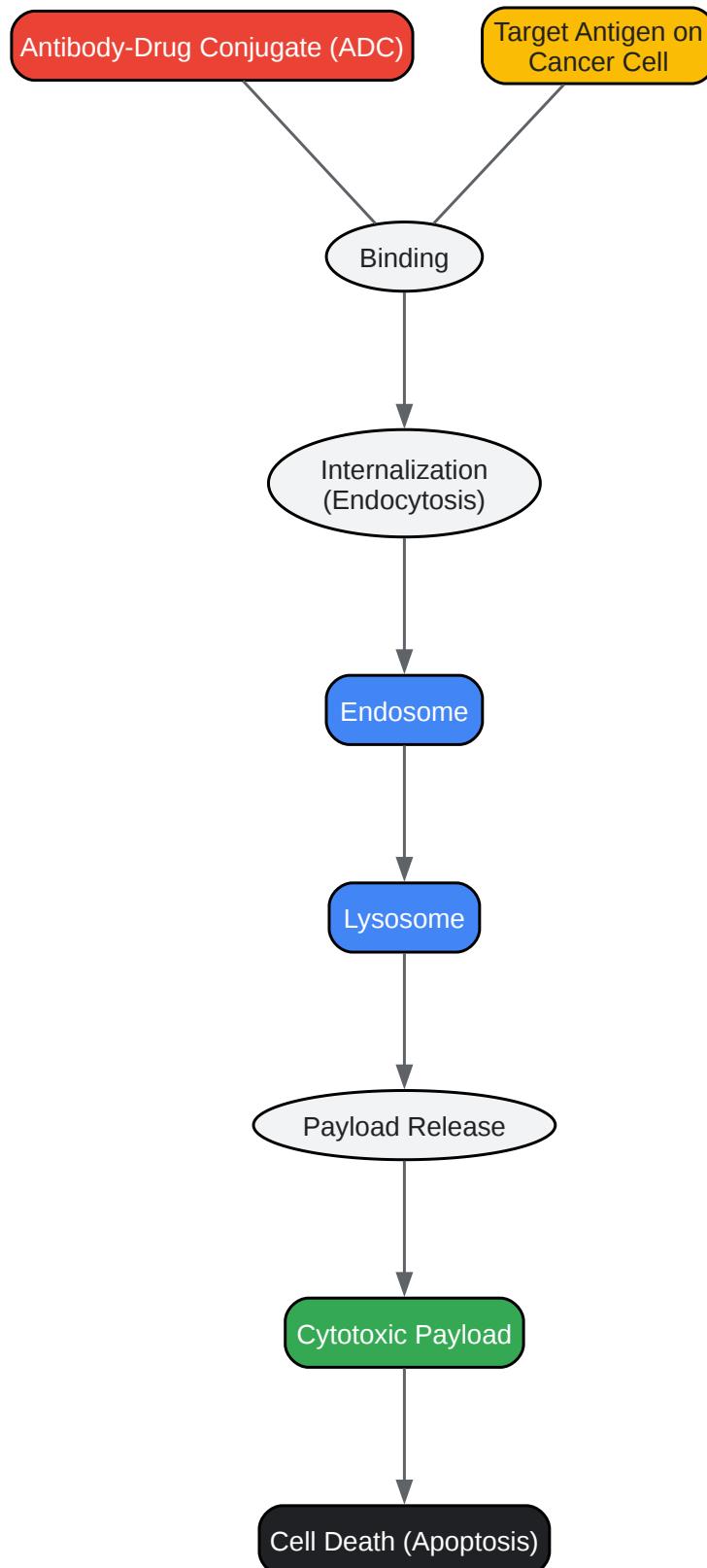
To better illustrate the application of **Diazido-methyltetrazine tri-arm** in the synthesis of ADCs, the following diagrams, generated using the DOT language, depict the key experimental workflows and the general mechanism of action.



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Caption: Workflow for ADC Synthesis using **Diazido-methyltetrazine Tri-arm**.

The following diagram illustrates the general mechanism of how an ADC, constructed using a linker like **Diazido-methyltetrazine tri-arm**, functions to deliver a cytotoxic payload to a target cancer cell.



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Caption: Generalized ADC Mechanism of Action on a Target Cancer Cell.

This guide provides foundational information for the application of **Diazido-methyltetrazine tri-arm**. For specific applications, further optimization of reaction conditions and purification methods may be required. The cited literature serves as a valuable resource for more in-depth understanding.

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